2-Chloro-7-iodo-9,9-diphenyl-9H-fluorene 2-Chloro-7-iodo-9,9-diphenyl-9H-fluorene
Brand Name: Vulcanchem
CAS No.: 851119-15-8
VCID: VC6709718
InChI: InChI=1S/C25H16ClI/c26-19-11-13-21-22-14-12-20(27)16-24(22)25(23(21)15-19,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-16H
SMILES: C1=CC=C(C=C1)C2(C3=C(C=CC(=C3)Cl)C4=C2C=C(C=C4)I)C5=CC=CC=C5
Molecular Formula: C25H16ClI
Molecular Weight: 478.76

2-Chloro-7-iodo-9,9-diphenyl-9H-fluorene

CAS No.: 851119-15-8

Cat. No.: VC6709718

Molecular Formula: C25H16ClI

Molecular Weight: 478.76

* For research use only. Not for human or veterinary use.

2-Chloro-7-iodo-9,9-diphenyl-9H-fluorene - 851119-15-8

Specification

CAS No. 851119-15-8
Molecular Formula C25H16ClI
Molecular Weight 478.76
IUPAC Name 2-chloro-7-iodo-9,9-diphenylfluorene
Standard InChI InChI=1S/C25H16ClI/c26-19-11-13-21-22-14-12-20(27)16-24(22)25(23(21)15-19,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-16H
Standard InChI Key UPHHOQYTUCJZMY-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2(C3=C(C=CC(=C3)Cl)C4=C2C=C(C=C4)I)C5=CC=CC=C5

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s backbone consists of a fluorene system (a bicyclic structure comprising two benzene rings fused to a five-membered cyclopentane ring) with substituents at strategic positions. The 2-chloro and 7-iodo groups introduce electrophilic character, while the 9,9-diphenyl moieties impart steric bulk and π-conjugation extensions .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC<sub>25</sub>H<sub>16</sub>ClI
Molecular Weight478.75 g/mol
LogP (Partition Coefficient)7.31
Melting Point209–210°C
SolubilityOrganic solvents (e.g., DMF, THF)

The high LogP value indicates significant hydrophobicity, favoring membrane permeability in biological systems and compatibility with nonpolar synthetic matrices .

Synthetic Methodologies

Palladium-Catalyzed C–H Activation

A landmark synthesis route involves palladium-catalyzed tandem C(sp²)–H activation and carbenoid insertion using 2-iodobiphenyl precursors and α-diazoesters . This method, developed by Ma et al., achieves 9,9-disubstitution via a palladacycle intermediate (Scheme 1):

  • Oxidative Addition: Pd(0) inserts into the C–I bond of 2-iodobiphenyl.

  • C–H Activation: Intramolecular cyclization forms a dibenzopalladacyclopentadiene.

  • Carbenoid Insertion: Reaction with α-diazoesters yields the 9,9-disubstituted fluorene core.

  • Reductive Elimination: Regeneration of Pd(0) releases the product .

This method offers regioselectivity and functional group tolerance, enabling gram-scale production with yields exceeding 70% for diverse derivatives .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing kinase inhibitors and antipsychotic agents. Its halogen atoms facilitate Suzuki–Miyaura cross-coupling reactions to introduce aryl/heteroaryl groups, while the fluorene core provides rigidity to drug candidates targeting neurological receptors .

Materials Science

In organic electronics, 2-chloro-7-iodo-9,9-diphenyl-9H-fluorene acts as a building block for:

  • Electroluminescent Polymers: Copolymerization with thiophene derivatives enhances charge transport in OLEDs.

  • Nonlinear Optical Materials: The iodine atom’s polarizability contributes to second-harmonic generation (SHG) properties .

ParameterSpecification
GHS PictogramsExclamation Mark
Storage Conditions–20°C, desiccated
DisposalIncineration (EPA Guidelines)

Emerging Research Directions

Recent studies explore its utility in:

  • Photoredox Catalysis: As a heavy-atom photosensitizer due to iodine’s spin-orbit coupling effects.

  • Metal-Organic Frameworks (MOFs): Functionalization via Sonogashira coupling creates porous materials for gas storage .

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